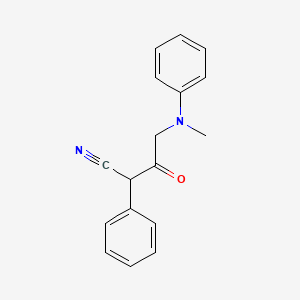
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group and a methylanilino group attached to an acetoacetonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- typically involves the N-alkylation of aniline derivatives. One common method is the methylation of anilines using methanol in the presence of cyclometalated ruthenium complexes as catalysts. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . Another approach involves the use of acetonitrile as a solvent and CN source, catalyzed by copper acetate, to synthesize arylacrylonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of N-alkylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can regenerate the original amine.
科学研究应用
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, antioxidants, and other industrial chemicals
作用机制
The mechanism of action of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pair electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions. Additionally, the phenyl and methylanilino groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
N-Methylaniline: Similar in structure but lacks the acetoacetonitrile group.
4-Nitroaniline: Contains a nitro group instead of the methylanilino group.
Acetonitrile: A simpler compound without the phenyl and methylanilino groups.
Uniqueness
The presence of both the acetoacetonitrile and methylanilino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
73663-78-2 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
4-(N-methylanilino)-3-oxo-2-phenylbutanenitrile |
InChI |
InChI=1S/C17H16N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2-11,16H,13H2,1H3 |
InChI 键 |
DZBBLJWSVLNSSO-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)C(C#N)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


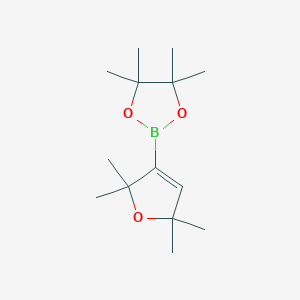
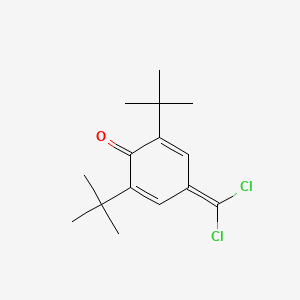
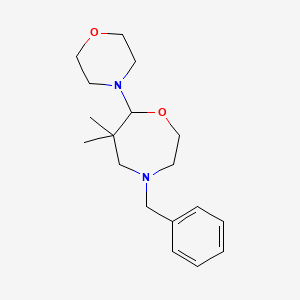
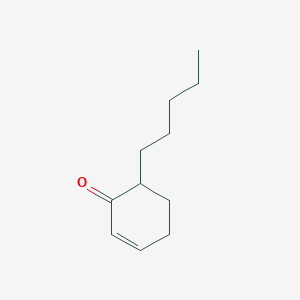
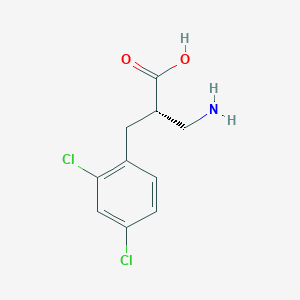
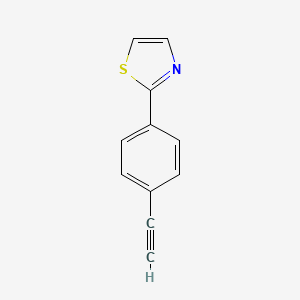
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)
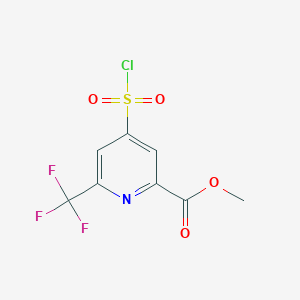

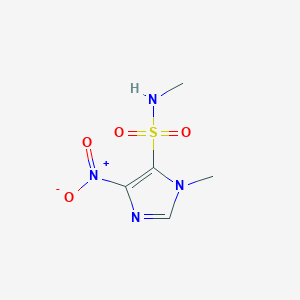
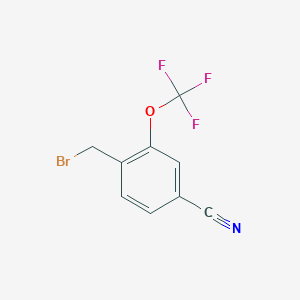
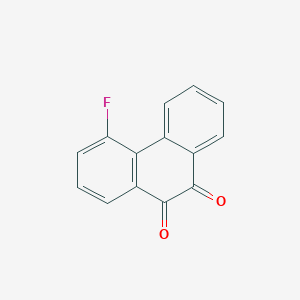
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
